![molecular formula C17H19BrN2O3 B4520631 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B4520631.png)
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a synthetic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities
Preparation Methods
The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or by bromination of indole.
Attachment of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the indole derivative with the piperidine ring, typically using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-1-2-15-13(11-14)5-7-19(15)10-6-16(21)20-8-3-12(4-9-20)17(22)23/h1-2,5,7,11-12H,3-4,6,8-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXCWFMFDBLFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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